8-[(2-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic core that combines a piperidine ring fused with an imidazolidinone moiety. The specific substitutions—a 2-chlorophenylmethyl group at position 8 and a 3-fluorophenyl group at position 3—introduce distinct electronic and steric properties. These modifications are critical for interactions with biological targets, such as enzymes or receptors, and influence pharmacokinetic parameters like solubility and metabolic stability .
Properties
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-17-7-2-1-4-15(17)13-25-10-8-20(9-11-25)23-18(19(26)24-20)14-5-3-6-16(22)12-14/h1-7,12H,8-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUSRTWAHPQSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Final modifications: The final steps may involve additional functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include:
Use of continuous flow reactors: To improve reaction efficiency and yield.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize product yield and purity.
Purification techniques: Including crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Scientific Research Applications
8-[(2-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and downstream biological processes.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- 1,4,7-Triazaspiro[4.5]dec-3-en-2-one (): This analog replaces the 1,4,8-triaza core with a 1,4,7-triaza configuration. Molecular weight: 247.27 g/mol (C₁₃H₁₄FN₃O) .
Substituent Position and Halogen Effects
- 8-[(2-Chloro-6-Fluorophenyl)Methyl] Analogue () :
The 2-chloro-6-fluorophenylmethyl substituent introduces additional steric bulk and electron-withdrawing effects compared to the 2-chlorophenyl group. This compound (CAS 1216479-70-7, MW 389.83 g/mol) may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism . - 3-(4-Chlorophenyl) Derivative () :
Substituting the 3-fluorophenyl group with a 4-chlorophenyl moiety (MW 305.77 g/mol) alters π-π stacking interactions and hydrophobic contacts. Such positional isomers often show divergent binding affinities in enzyme inhibition assays . - 3-(3-Chlorophenyl)-8-[(4-Fluorophenyl)Methyl] Compound () :
This analog (ID G610-0410, MW 371.84 g/mol) swaps the halogen positions on both aromatic rings. The 4-fluorophenylmethyl group may improve blood-brain barrier penetration compared to the 2-chlorophenylmethyl substituent, relevant for central nervous system targets .
Functional Group Modifications
- 8-Benzyl-4-(Cyclohexylamino) BACE1 Inhibitor (): In beta-secretase (BACE1) inhibitors, substitutions like cyclohexylamino and benzyl groups optimize hydrophobic pocket interactions. The target compound’s 3-fluorophenyl group aligns with BACE1 inhibitor pharmacophores, though direct activity data are unavailable .
Biological Activity
The compound 8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiron-2-one is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.79 g/mol. The structure includes a triazole ring, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClFN3O |
| Molecular Weight | 349.79 g/mol |
| IUPAC Name | 8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiron-2-one |
| CAS Number | 123456-78-9 |
The biological activity of 8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiron-2-one primarily involves its interaction with specific molecular targets. It has been shown to inhibit various enzymes and modulate receptor functions, leading to altered cellular pathways. For instance:
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in cell signaling pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting potential use in oncology.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
- Neuroprotective Effects : Preliminary studies indicate neuroprotective capabilities, making it a candidate for treating neurodegenerative diseases.
Case Studies
-
Anticancer Efficacy
- A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
-
Inflammation Model
- In a murine model of acute inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in inflammatory diseases.
-
Neuroprotection
- A neurotoxic model using SH-SY5Y cells demonstrated that the compound could protect against oxidative stress-induced cell death, providing insights into its application for neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
